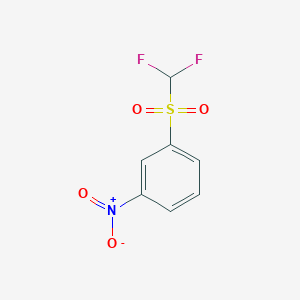
1-Difluoromethanesulfonyl-3-nitrobenzene
Übersicht
Beschreibung
1-Difluoromethanesulfonyl-3-nitrobenzene is a chemical compound with the molecular formula C7H5F2NO4S and a molecular weight of 237.18 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a nitro group (NO2) and a difluoromethanesulfonyl group (CF2SO2). The InChI code for this compound is 1S/C7H5F2NO4S/c8-7(9)15(13,14)6-3-1-2-5(4-6)10(11)12/h1-4,7H .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 76-77°C . It has a molecular weight of 237.18 . More specific physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Cyclisation Mechanisms
- Research by Austin and Ridd (1993) explored the cyclisation of 1-ethyl-2-nitrobenzene, providing insights into the intramolecular hydrogen transfer mechanisms in related compounds, which can be relevant to understanding reactions involving 1-Difluoromethanesulfonyl-3-nitrobenzene (Austin & Ridd, 1993).
Lewis Acid Catalysis
- Ishihara et al. (1996) demonstrated the use of scandium trifluoromethanesulfonate as a highly active Lewis acid catalyst. This study is significant for understanding how related compounds, such as this compound, might behave under similar conditions (Ishihara et al., 1996).
Photophysics and Photochemistry of Nitroaromatic Compounds
- Giussani and Worth (2017) provided insights into the complex photophysics and photochemistry of nitroaromatic compounds like nitrobenzene, which are closely related to this compound. Understanding these properties is crucial for applications in photochemical processes (Giussani & Worth, 2017).
Electrochemical Reduction
- Silvester et al. (2006) studied the electrochemical reduction of nitrobenzene and 4-nitrophenol, which could provide insights into the electrochemical behavior of this compound in various applications (Silvester et al., 2006).
Reactivity and Regioselectivity of Iodinating Systems
- Chaikovskii, Filimonov, and Funk (2009) evaluated the reactivity and regioselectivity of iodinating systems, which can be related to the reactivity patterns of compounds like this compound (Chaikovskii, Filimonov, & Funk, 2009).
Wirkmechanismus
Target of Action
It is known that nitrobenzene compounds often interact with various enzymes and proteins within the cell
Mode of Action
Nitrobenzene compounds are known to undergo various chemical transformations, which could potentially affect their interaction with cellular targets . More research is required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Nitrobenzene compounds can influence various biochemical processes, potentially affecting multiple pathways
Result of Action
Nitrobenzene compounds can have various effects at the molecular and cellular levels, depending on their specific interactions with cellular targets . More research is required to understand the specific effects of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Difluoromethanesulfonyl-3-nitrobenzene
Biochemische Analyse
Biochemical Properties
1-Difluoromethanesulfonyl-3-nitrobenzene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The nitro group (NO2) and the difluoromethanesulfonyl group (CF2SO2) in its structure are crucial for its reactivity . These functional groups allow the compound to participate in redox reactions and potentially inhibit or activate specific enzymes. For instance, nitrobenzene nitroreductase is an enzyme that catalyzes the reduction of nitrobenzene derivatives, which could include this compound .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in the phosphorylation states of signaling molecules, thereby affecting downstream signaling pathways. Additionally, its impact on gene expression can result in the upregulation or downregulation of specific genes, influencing cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For example, the nitro group in its structure can undergo reduction, forming reactive intermediates that can interact with cellular components. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable at room temperature, but its degradation products can have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, including potential cytotoxicity or changes in metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including potential organ damage or disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the body. The nitro group in its structure can undergo reduction, forming intermediates that participate in further metabolic reactions. These reactions can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biochemical activity and overall function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical properties .
Eigenschaften
IUPAC Name |
1-(difluoromethylsulfonyl)-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO4S/c8-7(9)15(13,14)6-3-1-2-5(4-6)10(11)12/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNYWOHIGKHWHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60781924 | |
| Record name | 1-(Difluoromethanesulfonyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60781924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24906-73-8 | |
| Record name | 1-(Difluoromethanesulfonyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60781924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1445641.png)
![2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one](/img/structure/B1445644.png)

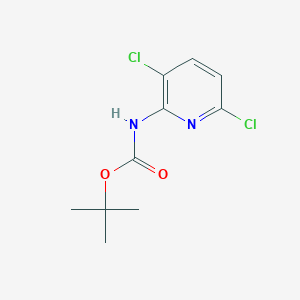
![Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1445649.png)

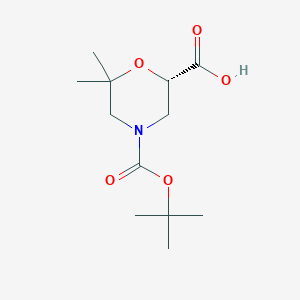

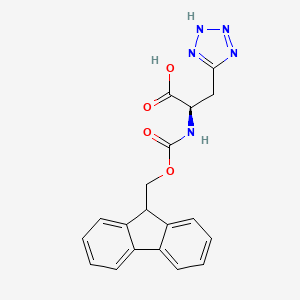

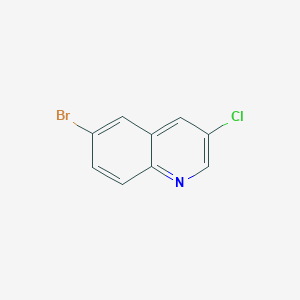
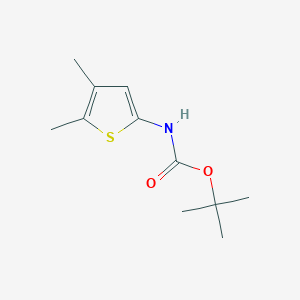
![1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid](/img/structure/B1445662.png)